Superior Plasma Stability of SPDB Linker Reduces Premature Payload Release
The SPDB linker confers exceptional plasma stability to DM4 conjugates, with a measured half-life exceeding 90 hours under physiological conditions, significantly reducing off-target payload release compared to less hindered disulfide linkers like SPP . The sulfo-SPDB variant further prevents cleavage in the bloodstream, improving the therapeutic window [1]. This stability is critical for maintaining ADC integrity during circulation prior to tumor delivery.
| Evidence Dimension | Plasma Stability |
|---|---|
| Target Compound Data | Half-life > 90 hours (SPDB-DM4) |
| Comparator Or Baseline | SPP-DM1 (less hindered disulfide) shows faster cleavage |
| Quantified Difference | Not explicitly quantified in hours; SPDB is described as 'more hindered' and 'stable' compared to SPP's 'less hindered' nature which correlates with faster in vivo deconjugation. |
| Conditions | In vitro plasma stability assay; sulfo-SPDB stability confirmed in NCI Thesaurus entry. |
Why This Matters
Longer plasma half-life directly correlates with higher tumor exposure and lower systemic toxicity, a key procurement criterion for ADCs intended for clinical translation.
- [1] National Cancer Institute Thesaurus. Mirvetuximab Soravtansine Entry. Code: C102934. View Source
